molecular formula C22H30N4O4 B304435 3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione

3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione

Cat. No. B304435
M. Wt: 414.5 g/mol
InChI Key: DCSAANTUNCFNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione, also known as Dapagliflozin, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus. It works by inhibiting the reabsorption of glucose in the kidneys, resulting in increased glucose excretion in the urine.

Mechanism of Action

3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedionen works by inhibiting the SGLT2 transporter in the kidneys, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By inhibiting this transporter, dapagliflozin increases glucose excretion in the urine, resulting in lower blood glucose levels.
Biochemical and physiological effects:
In addition to its glucose-lowering effects, dapagliflozin has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation, improve insulin sensitivity, and decrease blood pressure in patients with type 2 diabetes mellitus. Additionally, dapagliflozin has been shown to have a positive effect on lipid metabolism, resulting in decreased levels of triglycerides and LDL cholesterol.

Advantages and Limitations for Lab Experiments

One advantage of dapagliflozin in lab experiments is its specificity for the SGLT2 transporter, which allows for more targeted studies of glucose metabolism. However, one limitation is that dapagliflozin is not effective in patients with type 1 diabetes mellitus, limiting its use in certain experimental settings.

Future Directions

Future research on dapagliflozin could focus on its potential use in the treatment of other conditions, such as heart failure and chronic kidney disease. Additionally, studies could investigate the long-term safety and efficacy of dapagliflozin in patients with type 2 diabetes mellitus. Finally, research could explore the potential use of dapagliflozin in combination with other glucose-lowering agents to improve overall glycemic control in patients with type 2 diabetes mellitus.

Synthesis Methods

3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedionen is synthesized using a multi-step process starting with the reaction of 4-chloro-3-nitrobenzoic acid with diethylamine to form 4-(diethylamino)-3-nitrobenzoic acid. This compound is then reacted with ethyl acetoacetate to form 4-(diethylamino)-3-nitrophenyl-2-oxobutanoate, which is subsequently reduced to 4-(diethylamino)-3-nitrophenyl)butan-2-one. The final step involves the reaction of this compound with 2,5-dimethyl-3,6-dihydropyridin-4-one to form dapagliflozin.

Scientific Research Applications

3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedionen has been extensively studied in clinical trials for its efficacy and safety in the treatment of type 2 diabetes mellitus. It has been shown to lower blood glucose levels, reduce body weight, and improve cardiovascular outcomes in patients with type 2 diabetes mellitus. Additionally, dapagliflozin has been investigated for its potential use in the treatment of heart failure and chronic kidney disease.

properties

Product Name

3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione

Molecular Formula

C22H30N4O4

Molecular Weight

414.5 g/mol

IUPAC Name

3-(diethylamino)-1-[4-[3-(diethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H30N4O4/c1-5-23(6-2)17-13-19(27)25(21(17)29)15-9-11-16(12-10-15)26-20(28)14-18(22(26)30)24(7-3)8-4/h9-12,17-18H,5-8,13-14H2,1-4H3

InChI Key

DCSAANTUNCFNMM-UHFFFAOYSA-N

SMILES

CCN(CC)C1CC(=O)N(C1=O)C2=CC=C(C=C2)N3C(=O)CC(C3=O)N(CC)CC

Canonical SMILES

CCN(CC)C1CC(=O)N(C1=O)C2=CC=C(C=C2)N3C(=O)CC(C3=O)N(CC)CC

Origin of Product

United States

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